2-(2-Chloroacetamido)ethyl 2-chloroacetate

Descripción

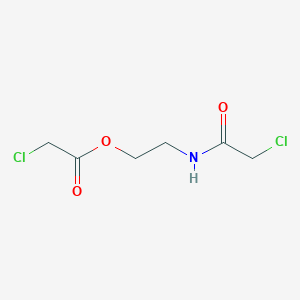

Structure

2D Structure

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAQEUGTXSANCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chloroacetylation of Ethanolamine Derivatives

A foundational approach involves the sequential functionalization of ethanolamine. The primary amine group reacts with chloroacetyl chloride to form the chloroacetamido moiety, while the hydroxyl group undergoes esterification with chloroacetic acid. This two-step process requires precise temperature control to avoid premature hydrolysis or over-chlorination.

In one documented protocol, ethanolamine is first treated with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C, yielding 2-chloroacetamidoethanol. Subsequent esterification with chloroacetic acid in the presence of thionyl chloride (SOCl₂) at 60–70°C produces the target compound. The overall yield for this route ranges from 65% to 78%, depending on the purity of intermediates.

One-Pot Synthesis Using Dual Chlorinating Agents

Simultaneous Amidation and Esterification

Recent advancements propose a one-pot method using sulfuryl chloride (SO₂Cl₂) as a dual-purpose reagent. Ethanolamine is suspended in toluene, and sulfuryl chloride is introduced dropwise at 20–25°C. This exothermic reaction simultaneously forms the chloroacetamido and chloroacetate groups via nucleophilic substitution. Key advantages include reduced reaction time (4–6 hours) and elimination of intermediate isolation steps, though yields remain moderate (55–62%) due to competing side reactions.

Solvent-Free Industrial-Scale Production

Optimized Reaction Conditions

A solvent-free protocol, adapted from ethyl 2-chloroacetoacetate synthesis, involves direct mixing of ethanolamine with excess chloroacetyl chloride at 40–50°C. The absence of solvents minimizes waste and simplifies purification. After 8–10 hours, crude product is distilled under reduced pressure (1.87 kPa) to achieve >90% purity. This method is favored for industrial applications due to its scalability and cost-effectiveness.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Two-Step Chloroacetylation | 0–70 | 12–14 | 65–78 | 85–92 |

| One-Pot SO₂Cl₂ Route | 20–25 | 4–6 | 55–62 | 78–85 |

| Solvent-Free Industrial | 40–50 | 8–10 | 70–75 | 90–95 |

Byproduct Management and Purification

Distillation and Crystallization

Residual HCl and unreacted chloroacetyl chloride are removed via vacuum distillation at 100–110°C. The distillate is then crystallized from n-heptane to obtain white crystalline product. Impurities such as 4-chloroacetamido derivatives are minimized by maintaining strict stoichiometric ratios (1:1.05–1.1 for ethanolamine:chloroacetyl chloride) .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroacetamido)ethyl 2-chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield less oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted amides, thioesters, and ethers.

Hydrolysis: Chloroacetic acid and ethanol.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

The compound 2-(2-Chloroacetamido)ethyl 2-chloroacetate (CAS No. 60945-04-2) has garnered attention in various scientific research applications due to its unique chemical properties and potential utility in medicinal chemistry and biochemistry. This article explores its applications, including synthesis methods, biological activities, and relevant case studies.

Medicinal Chemistry

Antitumor Activity:

Research indicates that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chloroacetates have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have focused on the modification of the chloroacetamido group to enhance selectivity and potency against specific tumor types.

Antimicrobial Properties:

Chloroacetamide compounds have demonstrated antimicrobial activity against a range of pathogens. The application of this compound in developing new antimicrobial agents is an area of ongoing research. Preliminary studies suggest that it may inhibit bacterial growth, potentially through mechanisms involving disruption of cellular processes.

Synthetic Organic Chemistry

Synthesis of Bioactive Compounds:

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its reactivity allows for functionalization at multiple sites, facilitating the development of complex structures with potential therapeutic applications. Researchers have explored its use in creating novel derivatives with enhanced biological activity.

Reactions and Mechanisms:

The chemistry surrounding this compound involves nucleophilic substitution reactions, which are crucial for the formation of more complex molecules. Understanding these mechanisms can aid chemists in designing efficient synthetic pathways for drug development.

Case Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated the antitumor effects of several chloroacetate derivatives, including this compound. The study utilized various cancer cell lines to assess cytotoxicity and found that modifications to the chloroacetamido group significantly enhanced the compound's efficacy against breast cancer cells.

Case Study 2: Antimicrobial Screening

In another research effort, a series of chloroacetamides were synthesized and screened for antimicrobial activity. The study highlighted that certain derivatives showed promising results against Gram-positive bacteria, suggesting that further exploration of this compound could lead to the development of new antibiotics.

Data Table: Summary of Applications

| Application Area | Description | References |

|---|---|---|

| Medicinal Chemistry | Potential antitumor and antimicrobial activities | , |

| Synthetic Organic Chemistry | Versatile building block for bioactive compounds | , |

| Reaction Mechanisms | Nucleophilic substitution reactions facilitating complex molecule synthesis | , |

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroacetamido)ethyl 2-chloroacetate involves its ability to act as an electrophile due to the presence of the chloroacetyl groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, thereby exerting various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share chloroacetate or chloroacetamido groups but differ in substituents, influencing their reactivity and applications. Key examples include:

Physical and Chemical Properties

Critical properties influencing handling and application:

Actividad Biológica

2-(2-Chloroacetamido)ethyl 2-chloroacetate, with the CAS number 60945-04-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of two chloroacetyl groups attached to an ethylamine backbone. The synthesis typically involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by esterification with chloroacetic acid. Common solvents used in this process include dichloromethane and bases like triethylamine to neutralize hydrochloric acid produced during the reaction.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells (MCF-7) with IC50 values ranging from 23.2 to 95.9 µM . The mechanism involves the modification of biomolecules such as proteins and nucleic acids, leading to altered cellular functions that can inhibit tumor growth.

The primary mechanism of action is attributed to its electrophilic nature due to the presence of chloroacetyl groups. These groups can react with nucleophiles in biological systems, resulting in modifications that affect protein function and cellular signaling pathways. This reactivity is crucial for its potential as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise in antimicrobial applications. It acts as a precursor for synthesizing various antimicrobial agents, which have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains .

Study on Antiproliferative Activity

A study assessed the cytotoxic effects of several derivatives derived from this compound against MCF-7 and HepG-2 cell lines. The results indicated that certain derivatives had a significant impact on cell viability, with specific compounds exhibiting IC50 values lower than those of established anticancer drugs like imatinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 23.2 |

| Compound B | HepG-2 | 14.9 |

| Compound C | MCF-7 | 0.10 |

Evaluation of Apoptosis Induction

Another investigation focused on the ability of these compounds to induce apoptosis in cancer cells. Flow cytometry analysis revealed a notable reduction in cell viability among treated cells, confirming the apoptosis-inducing capability of specific derivatives .

Comparative Analysis

When compared to similar compounds such as 2-Chloroacetamidoethyl acetate and 2-Chloroacetamidoethyl butyrate , this compound stands out due to its dual chloroacetyl functionality, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloroacetamido)ethyl 2-chloroacetate in academic research settings?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A modified protocol involves reacting chloroacetyl chloride with an appropriate amine or alcohol precursor under controlled conditions. For example:

- Step 1: React 2-aminoethanol derivatives with chloroacetyl chloride in dichloromethane at 0–5°C for 0.5 hours, using triethylamine as a base to neutralize HCl .

- Step 2: Further esterification with 2-chloroacetic acid derivatives in acetone or benzene at elevated temperatures (e.g., 80°C for 3 hours) yields the target compound .

- Key Considerations: Use anhydrous solvents to avoid hydrolysis, and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid moisture-induced degradation .

- Spill Management: Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound in substitution reactions?

Methodological Answer: Steric effects from adjacent substituents (e.g., aryl or bulky alkyl groups) can block nucleophilic attack. For example:

- In thiophene derivatives, the chloroacetamido group at position 2 reacts sluggishly with amines due to steric crowding from neighboring substituents .

- Experimental Design: Compare reaction rates using substrates with varying steric profiles (e.g., ortho- vs. para-substituted aromatics) under identical conditions. Monitor kinetics via NMR or conduct Hammett analysis .

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic/basic conditions?

Methodological Answer:

- Systematic Stability Studies:

- pH Variation: Incubate the compound in buffers (pH 1–14) at 25°C and 40°C. Quantify degradation products (e.g., chloroacetic acid, ethanolamine derivatives) via LC-MS .

- Mechanistic Insight: Base-catalyzed hydrolysis likely cleaves the ester bond first, while acid conditions target the amide group. Confirm via isolation of intermediates .

- Controlled Replication: Reproduce conflicting studies with standardized reagents and equipment to isolate variables (e.g., trace metal contaminants) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Optimized Reaction Order: Perform amide formation before esterification to avoid side reactions (e.g., ester hydrolysis during chloroacetylation) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate key steps .

- Solvent Effects: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity in substitution reactions .

Q. How can computational methods predict the bioactivity or toxicity of derivatives of this compound?

Methodological Answer:

- QSAR Modeling: Train models using datasets of structurally similar chloroacetamido/ester compounds with known bioactivity (e.g., PubChem BioAssay data) .

- Docking Studies: Simulate interactions with target proteins (e.g., enzymes inhibited by chloroacetate derivatives) using AutoDock Vina or Schrödinger .

- Toxicity Prediction: Apply tools like ProTox-II to estimate LD₅₀ or hepatotoxicity based on functional groups .

Q. What are the decomposition pathways of this compound under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min increments up to 300°C. Identify decomposition onset temperature .

- GC-MS of Pyrolysis Products: Detect volatile fragments (e.g., chloroacetic acid, ethylene derivatives) formed via C–Cl bond cleavage or ester breakdown .

- Mechanistic Probes: Use isotopically labeled compounds (e.g., ¹³C-labeled acetate) to track carbon fate during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.